molecular formula C14H22 B14727363 1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- CAS No. 5743-64-6

1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl-

Cat. No.: B14727363
CAS No.: 5743-64-6
M. Wt: 190.32 g/mol
InChI Key: OCVRYFQBRRRTSA-UHFFFAOYSA-N
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Description

1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- is an organic compound with a unique structure characterized by a seven-membered ring with alternating double bonds and seven methyl groups attached to each carbon atom in the ring. This compound is known for its stability and reactivity, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- can be synthesized through several methods. One common method involves the cyclization of heptamethylcycloheptatrieneheptacarboxylate in the presence of a catalyst such as palladium on carbon. This reaction typically requires high temperatures and an inert atmosphere to proceed efficiently .

Industrial Production Methods

Industrial production of this compound often involves the use of high-pressure reactors and specialized catalysts to ensure high yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium on carbon

    Substitution: Halogens, sulfonic acids

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Heptamethylcycloheptane

    Substitution: Various substituted cycloheptatrienes

Scientific Research Applications

1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of multiple double bonds and methyl groups, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that further react with other molecules, resulting in the desired chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Cycloheptatriene, 1,2,3,4,5,6,7-heptamethyl- is unique due to the presence of seven methyl groups, which significantly influence its chemical properties and reactivity. This makes it distinct from other cycloheptatriene derivatives and provides unique opportunities for its use in various applications.

Properties

CAS No.

5743-64-6

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

IUPAC Name

1,2,3,4,5,6,7-heptamethylcyclohepta-1,3,5-triene

InChI

InChI=1S/C14H22/c1-8-9(2)11(4)13(6)14(7)12(5)10(8)3/h8H,1-7H3

InChI Key

OCVRYFQBRRRTSA-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=C(C(=C1C)C)C)C)C)C

Origin of Product

United States

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